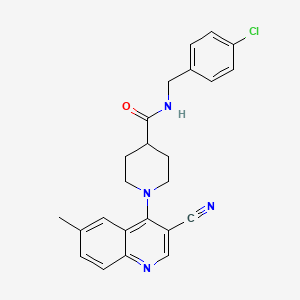
N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as PPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPOP belongs to a class of compounds called oxadiazoles, which have been studied extensively for their pharmacological properties.
科学的研究の応用
Structure-activity Relationships
The research on pyrazole derivatives, closely related to the chemical structure of N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, highlights the importance of specific substituents for potent and selective activity against the cannabinoid CB1 receptor. Structural requirements identified include a para-substituted phenyl ring, a carboxamido group, and a dichlorophenyl substituent on the pyrazole ring for antagonistic activity. These studies serve as a foundational base for designing compounds with potential therapeutic applications, including the management of cannabinoid-related side effects (Lan et al., 1999).
Antiproliferative Activities
The exploration of 1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides as a new chemical class for antiproliferative agents demonstrates the potential of these compounds in cancer research. These compounds act as tubulin inhibitors, offering a novel approach to targeting cancer cell proliferation and could be significant in developing new cancer therapies (Krasavin et al., 2014).
Antimicrobial and Antitubercular Potential
Research on N-substituted derivatives of oxadiazole bearing compounds, including those with piperidinyl groups, has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. This suggests the potential of such compounds in developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (Khalid et al., 2016).
Neurodegenerative Disease Research
Compounds with the oxadiazole and piperidine structure have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease, highlighting the role of such chemical entities in neurodegenerative disease research. The focus on enzyme inhibition activity against acetylcholinesterase (AChE) underscores the therapeutic potential of these compounds in managing Alzheimer's disease symptoms (Rehman et al., 2018).
Interaction with Cannabinoid Receptors
The molecular interaction studies of cannabinoid receptor antagonists, structurally related to N-(3-phenylpropyl)-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide, provide insights into the antagonistic mechanisms at the CB1 receptor. These studies are crucial for understanding how modifications to the chemical structure affect receptor binding and activity, potentially guiding the development of therapies for cannabinoid-related disorders (Shim et al., 2002).
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O/c1-16-2-7-22-21(12-16)23(19(13-26)15-27-22)29-10-8-18(9-11-29)24(30)28-14-17-3-5-20(25)6-4-17/h2-7,12,15,18H,8-11,14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKIVZQYNSIBMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Chlorophenyl)methyl]-1-(3-cyano-6-methylquinolin-4-YL)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B2778328.png)

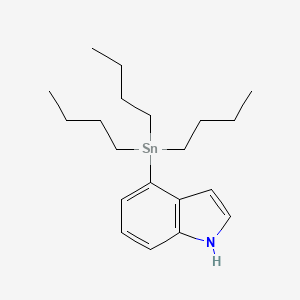

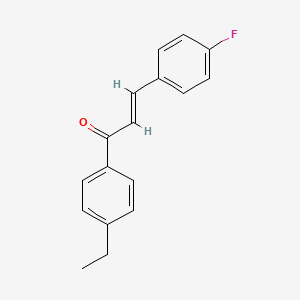
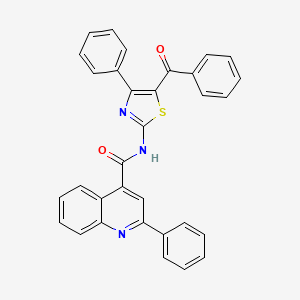

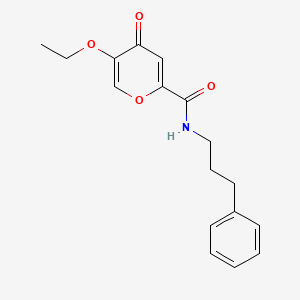
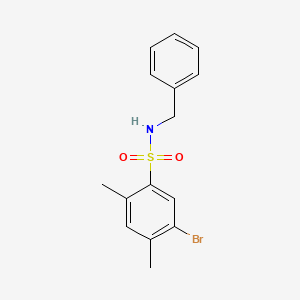

![4-(2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2778344.png)
![2-(4-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2778345.png)
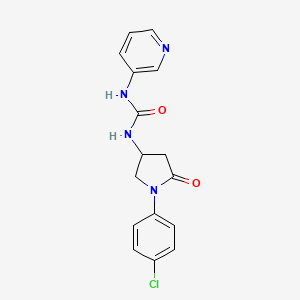
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanesulfonyl fluoride](/img/structure/B2778350.png)